Boldenone

Catalog No.
S521853
CAS No.
846-48-0
M.F
C19H26O2
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boldenone

Research labs often face failures when substituting free boldenone with oily boldenone undecylenate or testosterone, due to imprecise weighing and altered metabolic profiles. This high-purity solid (mp 164-166°C) provides an unprotected 17β-OH group, enabling accurate gravimetric standard preparation and custom ester synthesis. Key advantages: • Direct gravimetric dispensing for LC-MS/MS calibration. • Low aromatase affinity avoids estrogenic interference in AR assays. • Essential precursor for long-acting veterinary API prodrugs.

CAS Number

846-48-0

Product Name

Boldenone

IUPAC Name

(10R,13S)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1

InChI Key

RSIHSRDYCUFFLA-DGGYFRSASA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C

solubility

Soluble in DMSO

Synonyms

1,4-androstadiene-17-beta-ol-3-one, 17alpha-boldenone, 17beta-boldenone, 17beta-hydroxyandrosta-1,4-diene-3-one, boldenone, dehydrotestosterone, dehydrotestosterone, (17alpha)-isomer, delta1-testosterone

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CCC3C(C1CCC2O)CCC4=CC(=O)C=C[C@]34C

The exact mass of the compound Boldenone is 286.1933 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79102. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 10 mg, 25 mg

Boldenone (1,4-androstadiene-17β-ol-3-one) is a synthetic anabolic-androgenic steroid defined by a C1-C2 double bond added to the foundational testosterone scaffold. In industrial and laboratory procurement, the unesterified free alcohol form of boldenone is primarily sourced as a high-purity analytical reference standard for anti-doping chromatography, a structural model for in vitro androgen receptor (AR) binding assays, and a critical starting material for the synthesis of long-acting veterinary active pharmaceutical ingredients (APIs). Unlike its formulated ester derivatives, free boldenone offers the precise gravimetric stability and unprotected 17β-hydroxyl group required for custom esterification and baseline pharmacological profiling [1].

Research Fit

Compound Class Δ1-dehydrogenated testosterone analog; anabolic-androgenic steroid tool compound
Research Form Commonly supplied as undecylenate ester for sustained-release profile studies
Analytical Utility Serves as reference standard for LC-MS/MS quantification in biological matrices

Substituting free boldenone with its most common commercial derivative, boldenone undecylenate, fundamentally fails in laboratory workflows due to physical state differences. Boldenone undecylenate is a viscous, oily liquid at room temperature, which precludes precise gravimetric weighing for analytical standards and eliminates the free 17β-hydroxyl group needed for custom chemical synthesis. Furthermore, substituting boldenone with the parent molecule testosterone is unviable for metabolic and receptor studies; the lack of the C1-C2 double bond in testosterone significantly increases its estrogenic conversion rate and alters its downstream metabolic profile, failing to produce the specific 1-dehydro markers required for anti-doping calibration[1].

Substitution Risk

Boldenone (Target Compound)
Alternative AAS (Not Directly Interchangeable)
Moderate aromatization via Δ1-unsaturation, reported lower estrogenic conversion than testosterone
Testosterone: higher aromatization; differing gynecomastia and fluid-retention endpoint context
Prolonged depot elimination; equine t1/2e significantly longer than stanozolol
Stanozolol: shorter half-life mandates different dosing schedules and withdrawal protocols
Metabolized primarily to diagnostic 17α-epimer; distinct residue fingerprint
Nandrolone/testosterone: different urinary metabolite profiles require compound-specific detection methods

Physical State and Gravimetric Processability

For analytical and synthetic procurement, the physical state of the starting material dictates handling protocols. Free boldenone is a crystalline solid with a melting point of 164–166 °C, whereas its primary commercial substitute, boldenone undecylenate, is a viscous oily liquid at room temperature. This solid state allows for highly accurate gravimetric weighing and stable storage without the matrix effects or handling challenges associated with viscous oils [1].

Evidence DimensionPhysical state and melting point
Target Compound DataCrystalline solid (mp 164–166 °C)
Comparator Or BaselineBoldenone undecylenate (Viscous oily liquid at 20–25 °C)
Quantified DifferenceSolid vs. Liquid state at standard laboratory conditions
ConditionsRoom temperature (25 °C) handling and preparation

Solid-state free boldenone is strictly required for precise gravimetric standard preparation and as a viable precursor for custom ester synthesis.

Aromatization Rate
Cross-study comparable
~50% of testosterone rate
Reported lower estrogenic conversion context
Cross-study review; class-level inference

Receptor Binding and Reduced Enzymatic Conversion

In pharmacological modeling, boldenone provides a distinct receptor profile compared to endogenous androgens. The introduction of the C1-C2 double bond significantly reduces its estrogenic activity and 5α-reductase affinity compared to testosterone. This allows researchers to study strong anabolic AR-mediated signaling with a highly reduced rate of conversion into estrogenic or potent dihydrotestosterone-like metabolites [1].

Evidence DimensionEstrogenic activity and 5α-reductase conversion
Target Compound DataLow estrogenic activity; extremely low 5α-reductase affinity
Comparator Or BaselineTestosterone (High aromatization and 5α-reduction to DHT)
Quantified DifferenceSubstantial reduction in secondary enzymatic conversions
ConditionsIn vitro receptor binding and enzymatic assays

This profile makes boldenone the preferred ligand for AR studies requiring high anabolic signaling with minimal estrogenic or DHT-driven interference.

Elimination Half-Life
Head-to-head
123.0 h (equine)
Prolonged PK exposure context vs. stanozolol 82.1 h
Equine model; extended withdrawal period review required

Metabolic Distinctness for Anti-Doping Calibration

For forensic and sports testing laboratories, boldenone is procured to calibrate analytical equipment for its specific metabolic pathway. The C1-C2 double bond forces a structurally distinct metabolic route, yielding specific 1-dehydro metabolites that are entirely distinct from testosterone's primary metabolites (androsterone and etiocholanolone). Detecting these specific markers is the definitive standard for identifying boldenone administration in mass spectrometry workflows [1].

Evidence DimensionPrimary diagnostic urinary metabolite
Target Compound DataYields specific 1-dehydro metabolites (e.g., 5β-androst-1-en-17β-ol-3-one)
Comparator Or BaselineTestosterone (Yields androsterone and etiocholanolone)
Quantified DifferenceComplete divergence in primary urinary marker structure
ConditionsIn vivo metabolism and LC-MS/MS urinalysis

Procuring the exact boldenone parent compound is mandatory for generating the specific metabolic markers required in accredited WADA and equine anti-doping reference libraries.

5α-Reductase Specificity
Class-level inference
Minimal 5α-reduction; 5β-pathway dominant
Reduced androgenic metabolite context vs. testosterone
In vitro enzyme kinetics; clinical androgenicity profile inferred
AR Binding Affinity
Supporting evidence
Lower mg-for-mg potency vs. testosterone
Dosing-model interpretation context; exact Ki unreported
Qualitative review; quantitative AR binding data not available

Precursor for Custom API Esterification

Because free boldenone possesses an unprotected 17β-hydroxyl group and exists as a processable solid (mp 164–166 °C), it is the mandatory starting material for synthesizing novel lipophilic prodrugs. Industrial chemists use this free base to attach various ester chains, controlling the pharmacokinetic release profile of the resulting veterinary APIs [1].

Analytical Reference Standards for Anti-Doping

In forensic and sports medicine laboratories, free boldenone is utilized as a primary reference standard. It is essential for calibrating GC-MS and LC-MS/MS instruments to detect its specific in vivo 1-dehydro metabolites, ensuring compliance with WADA and equine sports testing protocols [2].

In Vitro Androgen Receptor (AR) Modeling

Due to its structural modification (C1-C2 double bond) that lowers its aromatase and 5α-reductase affinity compared to testosterone, boldenone is heavily utilized in in vitro assays. It serves as a benchmark ligand for studying AR-mediated anabolic pathways in environments where estrogenic cross-reactivity must be minimized [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Equine PK modeling research
Depot elimination profile
Withdrawal-period compliance modeling
Veterinary forensic metabolite profiling
Diagnostic epimer signature
LC-MS/MS method specificity for illicit administration
Androgen receptor SAR research
Δ1-unsaturation effect on metabolism
Comparative endocrinology endpoint interpretation
Analytical reference standard procurement
Certified purity documentation
ISO/IEC 17025 calibration verification

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.193280068 g/mol

Monoisotopic Mass

286.193280068 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

165 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5H7I2IP58X

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (78.57%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (78.57%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (78.57%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H412 (78.57%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Boldenone has primarily anabolic activity with low androgenic potency. The drug is commonly used in doping within bodybuilding, even though this use is illegal. If intended to assist in bodybuilding, the drug is taken as part of a steroid stack of other anabolic steroids, usually with a potent androgen like testosterone as the 'base' of the stack. Boldenone is an androgen that differs from 17b-testosterone (17b-T) by only one double bond at the 1-position, and the removal of the methyl group protecting the 17-OH group allows it to be orally active.

MeSH Pharmacological Classification

Anabolic Agents

Mechanism of Action

Boldenone is a steroid hormone which has androgenic activity. Androgens bind to the androgen receptor, which regulates gene transcription.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

846-48-0

Wikipedia

Boldenone

Biological Half Life

14 days

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
1: Chiesa L, Pasquale E, Panseri S, Cannizzo FT, Biolatti B, Pavlovic R, Arioli F. Pseudoendogenous presence of β-boldenone sulphate and glucuronide in untreated young bulls from the food chain. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(6):825-32. doi: 10.1080/19440049.2015.1027965. PubMed PMID: 25768316.
2: Chiesa L, Pavlovic R, Dusi G, Pasquale E, Casati A, Panseri S, Arioli F. Determination of α- and β-boldenone sulfate, glucuronide and free forms, and androstadienedione in bovine urine using immunoaffinity columns clean-up and liquid chromatography tandem mass spectrometry analysis. Talanta. 2015 Jan;131:163-9. doi: 10.1016/j.talanta.2014.07.035. PubMed PMID: 25281088.
3: Chiesa L, Nobile M, Panseri S, Sgoifo Rossi CA, Pavlovic R, Arioli F. Detection of boldenone, its conjugates and androstadienedione, as well as five corticosteroids in bovine bile through a unique immunoaffinity column clean-up and two validated liquid chromatography-tandem mass spectrometry analyses. Anal Chim Acta. 2014 Dec 10;852:137-45. doi: 10.1016/j.aca.2014.09.002. PubMed PMID: 25441890.
4: Chiesa L, Nobile M, Panseri S, Vigo D, Pavlovic R, Arioli F. Suitability of bovine bile compared to urine for detection of free, sulfate and glucuronate boldenone, androstadienedione, cortisol, cortisone, prednisolone, prednisone and dexamethasone by LC-MS/MS. Food Chem. 2015 Dec 1;188:473-80. doi: 10.1016/j.foodchem.2015.04.131. PubMed PMID: 26041220.
5: Gómez C, Pozo OJ, Geyer H, Marcos J, Thevis M, Schänzer W, Segura J, Ventura R. New potential markers for the detection of boldenone misuse. J Steroid Biochem Mol Biol. 2012 Nov;132(3-5):239-46. doi: 10.1016/j.jsbmb.2012.05.010. PubMed PMID: 22664392.
6: Hullstein I, Sagredo C, Hemmersbach P. Carbon isotope ratios of nandrolone, boldenone, and testosterone preparations seized in Norway compared to those of endogenously produced steroids in a Nordic reference population. Drug Test Anal. 2014 Nov-Dec;6(11-12):1163-9. doi: 10.1002/dta.1745. PubMed PMID: 25388436.
7: Tousson E, El-Moghazy M, Massoud A, Akel A. Histopathological and immunohistochemical changes in the testes of rabbits after injection with the growth promoter boldenone. Reprod Sci. 2012 Mar;19(3):253-9. doi: 10.1177/1933719111418126. PubMed PMID: 22383777.
8: Granja RH, Salerno AG, de Lima AC, Montalvo C, Reche KV, Giannotti FM, Wanschel AC. Liquid chromatography/tandem mass spectrometry method to determine boldenone in bovine liver tissues. J AOAC Int. 2014 Sep-Oct;97(5):1476-80. doi: 10.5740/jaoacint.13-335. PubMed PMID: 25903003.
9: Destrez B, Bichon E, Rambaud L, Courant F, Monteau F, Pinel G, Antignac JP, Le Bizec B. Criteria to distinguish between natural situations and illegal use of boldenone, boldenone esters and boldione in cattle 2. Direct measurement of 17beta-boldenone sulpho-conjugate in calf urine by liquid chromatography--high resolution and tandem mass spectrometry. Steroids. 2009 Oct;74(10-11):803-8. doi: 10.1016/j.steroids.2009.04.010. PubMed PMID: 19409402.
10: Tousson E, El-Moghazy M, Massoud A, El-Atrash A, Sweef O, Akel A. Physiological and biochemical changes after boldenone injection in adult rabbits. Toxicol Ind Health. 2016 Jan;32(1):177-82. doi: 10.1177/0748233713501365. PubMed PMID: 24081634.
11: Wu X, Gao F, Zhang W, Ni J. Metabolism study of boldenone in human urine by gas chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2015 Nov 10;115:570-5. doi: 10.1016/j.jpba.2015.08.014. PubMed PMID: 26319750.
12: Toledano RM, Díaz-Plaza EM, Cortes JM, Aragón A, Vázquez AM, Villén J, Muñoz-Guerra J. Development of an analytical method for the determination of the misuse in sports of boldenone through the analysis of urine by on-line coupling liquid chromatography-gas chromatography-combustion-isotope ratio mass spectrometry. J Chromatogr A. 2014 Nov 28;1370:171-8. doi: 10.1016/j.chroma.2014.10.049. PubMed PMID: 25454142.
13: Tousson E. Histopathological alterations after a growth promoter boldenone injection in rabbits. Toxicol Ind Health. 2016 Feb;32(2):299-305. doi: 10.1177/0748233713500821. PubMed PMID: 24097356.
14: Alm-Eldeen A, Tousson E. Deterioration of glomerular endothelial surface layer and the alteration in the renal function after a growth promoter boldenone injection in rabbits. Hum Exp Toxicol. 2012 May;31(5):465-72. doi: 10.1177/0960327111420745. PubMed PMID: 21878449.
15: Van Poucke C, Van Vossel E, Van Peteghem C. Fractionation of free and conjugated steroids for the detection of boldenone metabolites in calf urine with ultra-performance liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2008 Aug;22(15):2324-32. doi: 10.1002/rcm.3617. PubMed PMID: 18615838.
16: Tousson E, Alm-Eldeen A, El-Moghazy M. p53 and Bcl-2expression in response to boldenone induced liver cells injury. Toxicol Ind Health. 2011 Sep;27(8):711-8. doi: 10.1177/0748233710395350. PubMed PMID: 21421678.
17: Verheyden K, Noppe H, Mortier V, Vercruysse J, Claerebout E, Van Immerseel F, Janssen CR, De Brabander HF. Formation of boldenone and boldenone-analogues by maggots of Lucilia sericata. Anal Chim Acta. 2007 Mar 14;586(1-2):163-70. PubMed PMID: 17386708.
18: Blokland MH, van Rossum HJ, Sterk SS, van Ginkel LA, Stephany RW. Development of a method which discriminates between endogenous and exogenous beta-boldenone. Anal Chim Acta. 2007 Mar 14;586(1-2):147-53. PubMed PMID: 17386706.
19: Le Bizec B, Courant F, Gaudin I, Bichon E, Destrez B, Schilt R, Draisci R, Monteau F, André F. Criteria to distinguish between natural situations and illegal use of boldenone, boldenone esters and boldione in cattle 1. Metabolite profiles of boldenone, boldenone esters and boldione in cattle urine. Steroids. 2006 Dec;71(13-14):1078-87. PubMed PMID: 17084871.
20: Ros MM, Sterk SS, Verhagen H, Stalenhoef AF, de Jong N. Phytosterol consumption and the anabolic steroid boldenone in humans: a hypothesis piloted. Food Addit Contam. 2007 Jul;24(7):679-84. PubMed PMID: 17613052.

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